molecular formula C20H27N3O4S B2669340 ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251630-26-8

ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2669340
CAS No.: 1251630-26-8
M. Wt: 405.51
InChI Key: QIJBQOCOKIINDP-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a piperidin-1-ylsulfonyl group and an ethyl ester group, making it a subject of interest in medicinal chemistry and organic synthesis.

Scientific Research Applications

Ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the piperidin-1-ylsulfonyl group and the ethyl ester group. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Ethyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-(2,5-dimethylbenzyl)-3-(morpholin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(2,5-dimethylbenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

These compounds share a similar core structure but differ in the substituent groups attached to the pyrazole ring

Properties

IUPAC Name

ethyl 1-[(2,5-dimethylphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-4-27-20(24)18-14-22(13-17-12-15(2)8-9-16(17)3)21-19(18)28(25,26)23-10-6-5-7-11-23/h8-9,12,14H,4-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJBQOCOKIINDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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